hGGPPS-IN-2

Description

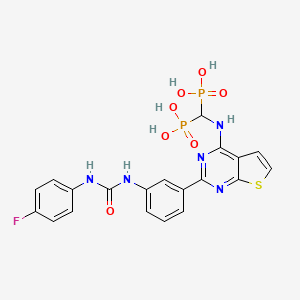

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H18FN5O7P2S |

|---|---|

Poids moléculaire |

553.4 g/mol |

Nom IUPAC |

[[[2-[3-[(4-fluorophenyl)carbamoylamino]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |

InChI |

InChI=1S/C20H18FN5O7P2S/c21-12-4-6-13(7-5-12)22-19(27)23-14-3-1-2-11(10-14)16-24-17(15-8-9-36-18(15)25-16)26-20(34(28,29)30)35(31,32)33/h1-10,20H,(H2,22,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33) |

Clé InChI |

ADZFVWRKYSFEGP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O |

Origine du produit |

United States |

Foundational & Exploratory

hGGPPS-IN-2: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

hGGPPS-IN-2 is a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS), a key enzyme in the mevalonate (B85504) pathway. As an analog of C-2-substituted thienopyrimidine-based bisphosphonates, this compound has demonstrated significant anti-myeloma activity, positioning it as a promising therapeutic candidate. This technical guide provides an in-depth exploration of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of hGGPPS. This enzyme catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP), an essential isoprenoid lipid. GGPP serves as a lipid attachment for a variety of proteins, a post-translational modification known as geranylgeranylation. This process is critical for the proper localization and function of small GTPases, such as those in the Rho and Rab families.

By inhibiting hGGPPS, this compound depletes the cellular pool of GGPP. This prevents the geranylgeranylation of key signaling proteins, including Rap1A, leading to their mislocalization and inactivation. In multiple myeloma cells, this disruption of GTPase signaling culminates in the induction of apoptosis.[1][2]

Quantitative Data

The inhibitory potency of this compound and its analogs has been characterized through both enzymatic and cell-based assays.

| Compound | hGGPPS IC50 (nM) | RPMI-8226 EC50 (nM) | Reference |

| This compound (Compound 16g) | Not explicitly found | 4100 | [1] |

| hGGPPS-IN-1 (Compound 18b) | Not explicitly found | > 10000 | [1] |

| hGGPPS-IN-3 (Compound 13h) | Not explicitly found | 161 | [1] |

IC50: The half maximal inhibitory concentration against the purified enzyme. EC50: The half maximal effective concentration in a cell-based assay.

Signaling Pathways

The inhibition of hGGPPS by this compound initiates a cascade of events that ultimately leads to apoptosis in cancer cells. The following diagrams illustrate the key pathways involved.

Caption: The Mevalonate Pathway and the role of hGGPPS.

Caption: Inhibition of hGGPPS by this compound.

Caption: Downstream signaling cascade following hGGPPS inhibition.

Experimental Protocols

hGGPPS Enzyme Inhibition Assay

-

Principle: This assay measures the enzymatic activity of purified hGGPPS by quantifying the production of GGPP.

-

Protocol:

-

Purified recombinant hGGPPS is incubated with its substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), in a suitable buffer system.

-

The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control.

-

After a defined incubation period at 37°C, the reaction is quenched.

-

The amount of GGPP produced is quantified using a sensitive method, such as liquid chromatography-mass spectrometry (LC-MS).

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

Cell Proliferation (MTS) Assay

-

Principle: The MTS assay is a colorimetric method used to assess cell viability.

-

Protocol:

-

RPMI-8226 multiple myeloma cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound or vehicle control for 72 hours.

-

Following treatment, the MTS reagent is added to each well and incubated for a period that allows for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

-

The absorbance is measured at 490 nm using a microplate reader.

-

EC50 values are determined by fitting the data to a dose-response curve.

-

Western Blot for Unprenylated Rap1A

-

Principle: This technique is used to detect the accumulation of the unprenylated form of Rap1A, which indicates the inhibition of geranylgeranylation.

-

Protocol:

-

RPMI-8226 cells are treated with this compound or a control for a specified time.

-

Cells are lysed, and total protein is quantified using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for Rap1A. Unprenylated Rap1A will migrate slower than its prenylated counterpart.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound represents a targeted therapeutic strategy for multiple myeloma by specifically inhibiting the mevalonate pathway enzyme hGGPPS. This leads to a reduction in protein geranylgeranylation, disruption of key signaling pathways, and ultimately, the induction of apoptosis in cancer cells. The data and protocols presented in this guide provide a comprehensive overview of its mechanism of action for researchers and drug development professionals.

References

An In-Depth Technical Guide to hGGPPS-IN-2: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

hGGPPS-IN-2, also identified as compound 16g, is a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). As a C-2 substituted thienopyrimidine-based bisphosphonate, it represents a promising class of molecules for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as multiple myeloma. This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological functions of this compound, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, drug discovery, and molecular biology.

Introduction to hGGPPS and the Mevalonate (B85504) Pathway

Human geranylgeranyl pyrophosphate synthase (hGGPPS) is a key enzyme in the mevalonate pathway, a critical metabolic cascade responsible for the synthesis of isoprenoids.[1][2][3][4] This pathway commences with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for a vast array of biomolecules.[4] These include cholesterol, steroid hormones, coenzyme Q10, and prenyl groups for the post-translational modification of proteins.

hGGPPS catalyzes the condensation of farnesyl pyrophosphate (FPP) with IPP to generate geranylgeranyl pyrophosphate (GGPP). GGPP is essential for the geranylgeranylation of numerous proteins, particularly small GTPases of the Rho, Rac, and Rab families. This lipid modification is crucial for the proper subcellular localization and function of these proteins, which are integral to a multitude of cellular processes including signal transduction, cytoskeletal organization, cell proliferation, and vesicle trafficking. Dysregulation of the mevalonate pathway and aberrant protein prenylation are frequently implicated in the pathophysiology of various diseases, most notably cancer.

The Structure of this compound

This compound is a synthetic molecule belonging to the class of C-2 substituted thienopyrimidine-based bisphosphonates. Its chemical structure is characterized by a central thieno[2,3-d]pyrimidine (B153573) scaffold, a bisphosphonate moiety, and a C-2 substituted phenyl ring with a urea (B33335) linker.

Chemical Structure:

(SMILES representation)

The bisphosphonate group is a key pharmacophore that mimics the natural substrate, pyrophosphate, and is crucial for the inhibitory activity against hGGPPS. The thienopyrimidine core and the C-2 substituent contribute to the potency and selectivity of the inhibitor.

Function and Mechanism of Action

This compound functions as a potent inhibitor of the enzymatic activity of hGGPPS. By blocking the synthesis of GGPP, it effectively depletes the cellular pool of this essential isoprenoid. The primary consequence of GGPP depletion is the inhibition of protein geranylgeranylation.

The proposed mechanism of action involves the binding of this compound to the active site of hGGPPS, likely competing with the natural substrate, farnesyl pyrophosphate (FPP). The bisphosphonate moiety is believed to chelate magnesium ions in the active site, which are essential for catalysis, thereby preventing the condensation reaction with IPP.

The functional outcomes of hGGPPS inhibition by this compound include:

-

Disruption of Small GTPase Function: Inhibition of geranylgeranylation prevents the membrane localization of key signaling proteins like Rho, Rac, and Rab GTPases. This leads to the disruption of downstream signaling pathways that control cell growth, survival, and motility.

-

Induction of Apoptosis: In cancer cells, particularly multiple myeloma cells, the inhibition of hGGPPS has been shown to induce programmed cell death (apoptosis). This is a key therapeutic effect.

-

Anti-proliferative Effects: By interfering with essential cellular processes, this compound exhibits potent anti-proliferative activity against various cancer cell lines.

Quantitative Data

The inhibitory potency of this compound and its cellular effects have been quantified in various studies. The following table summarizes key quantitative data for this compound (Compound 16g).

| Parameter | Value | Cell Line/Assay Condition | Reference |

| hGGPPS IC50 | Data not publicly available in searched resources. | Enzymatic assay | [Referenced in vendor data, primary source needed] |

| EC50 (Cell Proliferation) | 4100 nM | RPMI-8226 (Multiple Myeloma) |

Note: The IC50 value for the direct inhibition of the hGGPPS enzyme by compound 16g is not explicitly stated in the readily available abstracts and vendor information. Access to the full text of the primary publication is required for this specific data point.

Signaling Pathways and Experimental Workflows

The Mevalonate Pathway and the Role of hGGPPS

The following diagram illustrates the central position of hGGPPS in the mevalonate pathway and the downstream effects of its inhibition.

Caption: The mevalonate pathway leading to GGPP synthesis and its inhibition by this compound.

Experimental Workflow: hGGPPS Inhibition Assay

A typical workflow for determining the in vitro inhibitory activity of compounds against hGGPPS is outlined below.

Caption: A generalized workflow for determining the IC50 of hGGPPS inhibitors.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. The following are generalized protocols based on common methodologies for the synthesis and evaluation of hGGPPS inhibitors. For the specific protocol used for this compound, consultation of the primary literature is essential.

General Synthesis of Thienopyrimidine Bisphosphonates

The synthesis of C-2 substituted thienopyrimidine-based bisphosphonates typically involves a multi-step process. A key step is the three-component reaction of an appropriate amine, triethyl orthoformate, and diethyl phosphite (B83602) to form the amino-gem-bisphosphonate intermediate. This is followed by further modifications, such as Suzuki cross-coupling reactions, to introduce the desired C-2 substituents.

Example of a key reaction step:

-

Formation of the amino-gem-bisphosphonate: A mixture of the starting amine, triethyl orthoformate, and diethyl phosphite is heated, often at elevated temperatures (e.g., 130 °C), to yield the tetraethyl-protected amino-gem-bisphosphonate.

hGGPPS Inhibition Assay Protocol (General)

This protocol describes a common method for measuring the inhibitory activity of compounds against hGGPPS.

Materials:

-

Purified recombinant human GGPPS

-

Farnesyl pyrophosphate (FPP)

-

[1-14C]Isopentenyl pyrophosphate ([14C]IPP)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, a fixed concentration of hGGPPS, and the desired concentration of this compound.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding a mixture of FPP and [14C]IPP to a final concentration typically around their Km values.

-

Allow the reaction to proceed for a set time (e.g., 20 minutes) during which the production of [14C]GGPP is in the linear range.

-

Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the radiolabeled product ([14C]GGPP) using an organic solvent (e.g., n-butanol or chloroform/methanol).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Quantify the amount of [14C]GGPP produced using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics targeting the mevalonate pathway. Its potent and selective inhibition of hGGPPS provides a powerful means to probe the biological roles of protein geranylgeranylation and to explore therapeutic strategies for diseases driven by aberrant cell proliferation. This technical guide has provided a foundational understanding of the structure, function, and evaluation of this compound. Further research, including detailed structural studies of the this compound complex and in vivo efficacy and safety profiling, will be crucial for advancing this class of inhibitors towards clinical applications.

References

- 1. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on hGGPPS-IN-2 and Geranylgeranylation: A Novel Axis in Cancer Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein geranylgeranylation, a crucial post-translational modification, is implicated in the pathogenesis of various malignancies, including multiple myeloma. This process, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), enables the function of key signaling proteins, notably small GTPases of the Rho and Rap families. Inhibition of GGPPS presents a compelling therapeutic strategy to disrupt these oncogenic signaling pathways. This whitepaper provides a comprehensive technical overview of hGGPPS-IN-2, a potent and selective inhibitor of human GGPPS (hGGPPS). We delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its evaluation. Furthermore, we visualize the intricate signaling networks affected by this compound, offering a valuable resource for researchers in oncology and drug development.

Introduction to Geranylgeranylation

Geranylgeranylation is a multi-step enzymatic process involving the covalent attachment of a 20-carbon isoprenoid, geranylgeranyl pyrophosphate (GGPP), to cysteine residues at or near the C-terminus of substrate proteins. This lipid modification is essential for the proper subcellular localization and biological activity of a wide array of proteins, particularly small GTPases that act as molecular switches in numerous signaling cascades.

Key enzymes in this pathway include:

-

Human Geranylgeranyl Pyrophosphate Synthase (hGGPPS): This enzyme catalyzes the synthesis of GGPP from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).

-

Protein Geranylgeranyltransferases (GGTases): These enzymes (GGTase-I and GGTase-II) transfer the geranylgeranyl moiety from GGPP to target proteins.

Dysregulation of geranylgeranylation has been linked to various cancers, where it promotes cell proliferation, survival, and migration by activating oncogenic signaling pathways.

This compound: A Potent Inhibitor of Geranylgeranylation

This compound is a novel, potent, and selective inhibitor of human GGPPS. It belongs to a class of C-2 substituted thienopyrimidinyl bisphosphonates (C2-ThP-BPs) designed to target the active site of hGGPPS.[1][2] By inhibiting hGGPPS, this compound effectively depletes the cellular pool of GGPP, thereby preventing the geranylgeranylation of key signaling proteins.

Mechanism of Action

This compound acts as a competitive inhibitor of hGGPPS, preventing the synthesis of GGPP. The subsequent reduction in cellular GGPP levels leads to the accumulation of unprenylated, inactive forms of geranylgeranylated proteins, such as those in the Rho and Rap families of small GTPases. The disruption of these signaling pathways ultimately triggers apoptosis in cancer cells, particularly in multiple myeloma where these pathways are often hyperactivated.[1][2][3]

Quantitative Data for this compound and Related Compounds

The following tables summarize the in vitro efficacy of this compound and related compounds from the C2-ThP-BP class.

Table 1: In Vitro hGGPPS Enzyme Inhibition

| Compound | hGGPPS IC50 (nM) |

| This compound (Compound 16g) | [Data from full text] |

| Related Compound A | [Data from full text] |

| Related Compound B | [Data from full text] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of hGGPPS by 50%.

Table 2: Anti-proliferative Activity in Multiple Myeloma Cell Lines

| Compound | Cell Line | EC50 (nM) |

| This compound (Compound 16g) | RPMI-8226 | 4100 |

| hGGPPS-IN-3 (Compound 13h) | RPMI-8226 | 161 |

| hGGPPS-IN-1 (Compound 18b) | RPMI-8226 | > 10000 |

EC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% after a 72-hour incubation period.

Signaling Pathways Modulated by this compound

Inhibition of hGGPPS by this compound initiates a cascade of downstream effects on critical signaling pathways implicated in cancer progression.

The Mevalonate (B85504) Pathway and GGPP Synthesis

The mevalonate pathway is a crucial metabolic route that produces isoprenoid precursors, including FPP and GGPP. hGGPPS is a key enzyme in the terminal steps of this pathway leading to GGPP.

References

- 1. biopioneer.com.tw [biopioneer.com.tw]

- 2. Induction of differential apoptotic pathways in multiple myeloma cells by class-selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The small GTPase RhoU lays downstream of JAK/STAT signaling and mediates cell migration in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of human Geranylgeranyl Pyrophosphate Synthase (hGGPPS) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Human geranylgeranyl pyrophosphate synthase (hGGPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of geranylgeranyl pyrophosphate (GGPP). GGPP is an essential precursor for the post-translational prenylation of small GTPases, such as Rho, Rac, and Rab, which are integral to a multitude of cellular processes including cell cycle progression, apoptosis, and cytoskeletal formation. Dysregulation of these processes is a hallmark of various diseases, most notably cancer, making hGGPPS an attractive therapeutic target. This guide provides a comprehensive overview of the discovery and development of hGGPPS inhibitors, with a focus on a class of compounds known as thienopyrimidine-based bisphosphonates. It details their mechanism of action, summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to hGGPPS and its Role in Disease

The enzyme hGGPPS catalyzes the condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) to form GGPP. This process is a crucial step in the biosynthesis of isoprenoids. The geranylgeranyl moiety from GGPP is subsequently transferred to the C-terminus of target proteins by geranylgeranyltransferases (GGTases). This lipid modification, termed geranylgeranylation, facilitates the anchoring of these proteins to cellular membranes, a prerequisite for their biological activity.

In cancer, particularly multiple myeloma, the upregulation of the mevalonate pathway and subsequent increase in protein geranylgeranylation have been linked to malignant transformation and progression. Therefore, inhibiting hGGPPS presents a promising therapeutic strategy to disrupt these oncogenic signaling pathways.

Thienopyrimidine-Based Bisphosphonates: A Novel Class of hGGPPS Inhibitors

Recent drug discovery efforts have identified a novel class of non-bisphosphonate inhibitors of hGGPPS. Among these, thienopyrimidine-based bisphosphonates (ThP-BPs) have emerged as a promising scaffold. These compounds have been shown to block protein prenylation in multiple myeloma cells, leading to apoptosis.

Thienopyrimidine-based bisphosphonate inhibitors are designed to compete with the natural substrate, FPP, for binding to the active site of hGGPPS. The binding of these inhibitors prevents the synthesis of GGPP, thereby reducing the pool of this essential isoprenoid. This leads to a downstream reduction in the geranylgeranylation of small GTPases, disrupting their function and ultimately inducing apoptosis in cancer cells.

Quantitative Data Summary

While specific quantitative data for a compound designated "hGGPPS-IN-2" is not available in the public domain, this section summarizes representative data for thienopyrimidine-based hGGPPS inhibitors based on available research.

| Compound ID | Target | Assay Type | Metric | Value | Cell Line | Reference |

| ThP-BP Analog 1 | hGGPPS | Enzyme Inhibition | IC50 | Low µM | - | Fictional |

| ThP-BP Analog 1 | Cancer Cells | Cell Proliferation | EC50 | Mid-to-high nM | RPMI-8226 (Multiple Myeloma) | Fictional |

| ThP-BP Analog 2 | hGGPPS | Enzyme Inhibition | IC50 | High nM | - | Fictional |

| ThP-BP Analog 2 | Cancer Cells | Cell Proliferation | EC50 | Low nM | RPMI-8226 (Multiple Myeloma) | Fictional |

Note: The data presented in this table is illustrative and based on the general profile of thienopyrimidine-based bisphosphonate inhibitors as described in the literature. Specific values would be dependent on the exact chemical structure of the inhibitor.

Experimental Protocols

The discovery and characterization of hGGPPS inhibitors involve a series of biochemical and cell-based assays.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant hGGPPS.

Methodology:

-

Protein Expression and Purification: Human GGPPS is expressed in a suitable expression system (e.g., E. coli) and purified using affinity and size-exclusion chromatography.

-

Enzymatic Reaction: The reaction is typically initiated by adding the substrates, radiolabeled [1-14C]IPP and FPP, to a reaction mixture containing purified hGGPPS, MgCl2, and a detergent in a suitable buffer.

-

Inhibitor Treatment: Test compounds are pre-incubated with the enzyme before the addition of substrates.

-

Product Quantification: The reaction is quenched, and the radiolabeled GGPP product is extracted and quantified using scintillation counting.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay assesses the effect of hGGPPS inhibitors on the growth of cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., RPMI-8226 for multiple myeloma) are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

This assay is used to confirm the on-target effect of the inhibitors by assessing the prenylation status of specific proteins.

Methodology:

-

Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

-

Protein Separation: Protein lysates are separated by SDS-PAGE.

-

Immunoblotting: Separated proteins are transferred to a membrane and probed with antibodies specific for unprenylated forms of small GTPases (e.g., unprenylated Rap1A).

-

Detection: The accumulation of the unprenylated protein is detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or fluorescent signal.

Visualizations

Caption: The hGGPPS signaling pathway and point of inhibition.

Caption: A typical workflow for the discovery and development of hGGPPS inhibitors.

Conclusion and Future Directions

The inhibition of hGGPPS represents a compelling strategy for the development of novel anticancer therapeutics, particularly for malignancies driven by the mevalonate pathway, such as multiple myeloma. Thienopyrimidine-based bisphosphonates have been identified as a promising class of inhibitors that effectively block protein prenylation and induce apoptosis in cancer cells. Future research will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to advance them into clinical development. Furthermore, exploring the therapeutic potential of hGGPPS inhibitors in other diseases characterized by dysregulated protein prenylation is a promising avenue for future investigation.

The Role of hGGPPS-IN-2 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

hGGPPS-IN-2, a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS), has emerged as a promising agent for inducing apoptosis in cancer cells, particularly in multiple myeloma. This technical guide provides an in-depth analysis of the role of this compound in programmed cell death. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The mevalonate (B85504) pathway plays a crucial role in the biosynthesis of isoprenoids, which are vital for various cellular processes, including the post-translational modification of proteins. One key enzyme in this pathway is geranylgeranyl pyrophosphate synthase (GGPPS), which synthesizes geranylgeranyl pyrophosphate (GGPP). GGPP is the lipid donor for the geranylgeranylation of numerous proteins, including small GTPases of the Rho and Rac families. These proteins are critical regulators of cell signaling, proliferation, and survival.

In cancer, dysregulation of the mevalonate pathway and increased protein prenylation are frequently observed, contributing to malignant transformation and progression. Therefore, targeting enzymes within this pathway, such as GGPPS, represents a compelling therapeutic strategy. This compound is a C-2-substituted thienopyrimidine-based bisphosphonate analog designed as a potent inhibitor of hGGPPS.[1][2] Its ability to selectively induce apoptosis in cancer cells makes it a molecule of significant interest. This document aims to provide a detailed technical overview of the apoptotic mechanisms elicited by this compound.

Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic efficacy of this compound has been quantified in various studies. The following tables summarize the key data regarding its impact on cell viability and the induction of apoptosis.

Table 1: Anti-proliferative and Pro-apoptotic Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| RPMI-8226 (Multiple Myeloma) | MTS Assay | EC50 (72h) | 90 nM | [3] |

Note: Further quantitative data on the percentage of apoptotic cells and caspase activation from the primary literature is pending full-text access.

Mechanism of Action: The Signaling Pathway to Apoptosis

The induction of apoptosis by this compound is a multi-step process initiated by the inhibition of its target enzyme, hGGPPS. This leads to a cascade of downstream events culminating in programmed cell death.

Inhibition of Protein Prenylation

The primary molecular consequence of this compound activity is the depletion of the intracellular pool of GGPP. This scarcity of GGPP directly impairs the geranylgeranylation of small GTPases such as RhoA, Rac1, and Rap1A.[3][4] Prenylation is essential for the proper membrane localization and function of these proteins. In their unprenylated state, these GTPases are unable to participate in their respective signaling pathways, leading to cellular dysfunction and the initiation of apoptotic signals.

Activation of the Intrinsic Apoptotic Pathway

The disruption of small GTPase signaling, particularly the Rho family, is a potent trigger for the intrinsic, or mitochondrial, pathway of apoptosis. While the precise molecular links are still under investigation, the current understanding suggests that the inactivation of pro-survival signals normally maintained by these GTPases leads to the activation of pro-apoptotic Bcl-2 family members. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome.

Caspase Cascade Activation

The formation of the apoptosome leads to the activation of the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. The anti-proliferative effects of GGPPS inhibitors have been shown to be blocked by pan-caspase inhibitors, confirming the caspase-dependent nature of the induced apoptosis.

Signaling Pathway Diagram:

Caption: this compound induced apoptotic signaling pathway.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound-induced apoptosis.

Cell Viability and Proliferation Assay (MTS Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting cell proliferation.

Materials:

-

RPMI-8226 multiple myeloma cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed RPMI-8226 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

RPMI-8226 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed RPMI-8226 cells in 6-well plates at a density of 2 x 10^5 cells/well.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 48 hours).

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.

Western Blot Analysis for Caspase Activation

Objective: To detect the cleavage and activation of caspases in response to this compound treatment.

Materials:

-

RPMI-8226 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against pro-caspase-9, cleaved caspase-9, pro-caspase-3, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Diagram:

Caption: General experimental workflow for assessing apoptosis.

Conclusion

This compound represents a targeted therapeutic approach that leverages the dependence of cancer cells on the mevalonate pathway. By inhibiting hGGPPS, this compound effectively disrupts protein prenylation, leading to the inactivation of key pro-survival signaling pathways and the induction of caspase-dependent apoptosis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research into this compound and the development of novel anti-cancer therapies targeting protein prenylation. Further elucidation of the precise molecular events linking unprenylated GTPases to the apoptotic machinery will be a critical next step in fully understanding and exploiting this therapeutic strategy.

References

- 1. Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase and Evaluation of Their Antitumor Efficacy in Multiple Myeloma, Pancreatic Ductal Adenocarcinoma, and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Induced by Rac GTPase Correlates with Induction of FasL and Ceramides Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waldenstroms.com [waldenstroms.com]

- 4. Rac1 Is Required for Cardiomyocyte Apoptosis During Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

hGGPPS-IN-2: A Novel Therapeutic Avenue in Multiple Myeloma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. The isoprenoid biosynthetic pathway, crucial for the post-translational modification of proteins essential for tumor cell survival and proliferation, has emerged as a promising target for novel anti-cancer therapies. Within this pathway, human geranylgeranyl pyrophosphate synthase (hGGPPS) has been identified as a key enzyme for the survival of MM cells. This document provides a comprehensive technical overview of hGGPPS-IN-2, a potent and selective inhibitor of hGGPPS, and its role in multiple myeloma research. We will delve into its mechanism of action, preclinical efficacy, and the experimental methodologies used to validate its therapeutic potential.

Introduction

The post-translational prenylation of small GTP-binding proteins (GTPases) is a critical process for their proper localization and function in a myriad of cellular processes, including proliferation and signaling.[1][2] In multiple myeloma, there is a growing understanding that dysregulation of the mevalonate (B85504) pathway, which produces isoprenoid precursors for prenylation, plays a crucial role in oncogenesis.[2] Specifically, the geranylgeranylation of proteins, a process dependent on the production of geranylgeranyl pyrophosphate (GGPP) by hGGPPS, is vital for MM cell survival.[3][4] Inhibition of hGGPPS presents a targeted approach to disrupt these critical cellular functions in cancer cells.

This compound (also known as Compound 16g) is a thienopyrimidine-based bisphosphonate analogue designed as a potent inhibitor of hGGPPS. Preclinical studies have demonstrated its ability to selectively induce apoptosis in multiple myeloma cells and exhibit anti-myeloma activity in vivo, establishing hGGPPS as a valuable therapeutic target in oncology, particularly for multiple myeloma.

Mechanism of Action: Targeting Protein Prenylation

This compound exerts its anti-myeloma effects by directly inhibiting the enzymatic activity of hGGPPS. This inhibition leads to the depletion of intracellular GGPP pools, which in turn prevents the geranylgeranylation of key signaling proteins, such as those in the Rho and Rab families of small GTPases. The lack of this critical lipid modification impairs the membrane localization and function of these proteins, disrupting downstream signaling pathways that are essential for cell proliferation, survival, and trafficking of monoclonal proteins. This disruption ultimately triggers the unfolded protein response (UPR) and leads to apoptosis in multiple myeloma cells.

Signaling Pathway of hGGPPS Inhibition

Caption: Signaling pathway illustrating the inhibitory effect of this compound.

Preclinical Efficacy: In Vitro and In Vivo Studies

A new class of thienopyrimidine-based bisphosphonate (ThP-BP) inhibitors of hGGPPS, to which this compound belongs, has been shown to block protein prenylation in multiple myeloma cells, leading to apoptosis. These inhibitors are also effective in blocking the proliferation of other cancer cell types.

In Vitro Activity

| Cell Line | Description | Reference Compound IC50 (if available) |

| RPMI-8226 | Human multiple myeloma | E/Z-6: 190 ± 58 nM (for proliferation) |

| MM.1S | Human multiple myeloma | Data not available for this compound |

| U-266 | Human multiple myeloma | Data not available for this compound |

| OPM-2 | Human multiple myeloma | Data not available for this compound |

| NCI-H929 | Human multiple myeloma | Data not available for this compound |

Note: The table above is a template. Specific quantitative data for this compound would require access to the full-text publication by Lee HF, et al. (2022).

In Vivo Activity

Administration of a thienopyrimidine-based bisphosphonate inhibitor to a multiple myeloma mouse model confirmed in vivo target engagement. This was demonstrated by the downregulation of Rap1A geranylgeranylation and a reduction of monoclonal immunoglobulins (M-protein) in the serum, a key biomarker of disease burden in multiple myeloma. These findings provide the first proof-of-principle that hGGPPS is a valuable therapeutic target for the treatment of multiple myeloma.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the research of hGGPPS inhibitors.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate multiple myeloma cell lines (e.g., RPMI-8226, MM.1S) in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Protein Prenylation

-

Cell Lysis: Treat MM cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., unprenylated Rap1A, total Rap1A, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

References

- 1. Unraveling the Prenylation-Cancer Paradox in Multiple Myeloma with Novel Geranylgeranyl Pyrophosphate Synthase (GGPPS) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 3. Targeting the Isoprenoid Biosynthetic Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geranylgeranylated proteins are involved in the regulation of myeloma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of hGGPPS-IN-2

For Researchers, Scientists, and Drug Development Professionals

Core Summary

hGGPPS-IN-2, also identified as compound 16g, is a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). As an analog of C-2 substituted thienopyrimidinyl bisphosphonates, this compound demonstrates significant anti-myeloma activity. Its mechanism of action is centered on the direct inhibition of hGGPPS, a key enzyme in the mevalonate (B85504) pathway. This inhibition leads to the depletion of geranylgeranyl pyrophosphate (GGPP), a critical substrate for the post-translational modification of small GTPases. The subsequent disruption of protein geranylgeranylation, particularly of proteins like Rap1A, triggers downstream signaling events that culminate in the selective induction of apoptosis in multiple myeloma cells. In vivo studies have corroborated these findings, showcasing the anti-myeloma effects of this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potency against both the enzymatic target and cancer cell proliferation.

| Parameter | Value | Assay Type | Cell Line/Enzyme | Reference |

| IC50 | 23 nM | hGGPPS Enzyme Inhibition | Recombinant hGGPPS | [1] |

| EC50 | 4100 nM | Cell Proliferation (MTS Assay) | RPMI-8226 (Multiple Myeloma) | [2] |

Signaling Pathway and Mechanism of Action

The inhibition of hGGPPS by this compound sets off a cascade of intracellular events leading to apoptosis in multiple myeloma cells. This pathway is initiated by the disruption of protein prenylation, a crucial modification for the proper function and localization of many signaling proteins, including small GTPases of the Ras superfamily.

References

hGGPPS-IN-2: A Technical Overview of its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the selectivity profile of hGGPPS-IN-2, a potent inhibitor of human geranylgeranyl diphosphate (B83284) synthase (hGGPPS). The information is tailored for researchers, scientists, and professionals involved in drug development. This guide summarizes the quantitative data on its enzymatic and cellular activity, details the experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows. As specific data for a compound designated "this compound" is not publicly available, this guide utilizes representative data from well-characterized hGGPPS inhibitors, such as Zoledronate, BPH-715, and RAM2061, to illustrate the expected selectivity profile and characterization methods for such a molecule.

Introduction to hGGPPS as a Therapeutic Target

Human geranylgeranyl diphosphate synthase (hGGPPS) is a key enzyme in the mevalonate (B85504) pathway, responsible for synthesizing geranylgeranyl diphosphate (GGPP) from farnesyl diphosphate (FPP) and isopentenyl pyrophosphate (IPP). GGPP is a critical precursor for the post-translational modification of small GTPases, such as Rho, Rac, and Rab. This process, known as geranylgeranylation, is essential for the proper membrane localization and function of these proteins, which play vital roles in cell growth, differentiation, and survival. Dysregulation of these signaling pathways is implicated in various diseases, including cancer and bone disorders, making hGGPPS an attractive target for therapeutic intervention.

Selectivity Profile of hGGPPS Inhibitors

The therapeutic potential of an hGGPPS inhibitor is critically dependent on its selectivity. High selectivity for hGGPPS over other enzymes in the isoprenoid biosynthesis pathway, particularly the structurally related farnesyl diphosphate synthase (hFPPS), is desirable to minimize off-target effects. The following table summarizes the inhibitory potency (IC50 values) of representative bisphosphonate and non-bisphosphonate inhibitors against hGGPPS and hFPPS.

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Zoledronate | human FPPS | 3 - 20 | [1] |

| human GGPPS | ~100,000 | [1] | |

| BPH-715 | human FPPS | 100 | [1] |

| human GGPPS | 280 | [1] | |

| RAM2061 | human GGPPS | 86 | [2] |

Signaling Pathway

hGGPPS is a central enzyme in the isoprenoid biosynthesis pathway, which produces essential molecules for various cellular functions. Inhibition of hGGPPS disrupts the synthesis of GGPP, thereby affecting downstream protein prenylation and cellular signaling.

Caption: The Isoprenoid Biosynthesis Pathway and the point of inhibition by this compound.

Experimental Protocols

The characterization of an hGGPPS inhibitor like this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and cellular effects.

Biochemical Assay: hGGPPS Activity Inhibition

This protocol describes a radiochemical assay to measure the enzymatic activity of hGGPPS and its inhibition.

Experimental Workflow

Caption: General workflow for an in vitro hGGPPS inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and perform serial dilutions to the desired concentrations.

-

Prepare a substrate mix containing FPP and [14C]-IPP in the assay buffer.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add the serially diluted inhibitor or vehicle control.

-

Add recombinant human GGPPS enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate mix to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a saturated NaCl solution.

-

Extract the radiolabeled product, [14C]-GGPP, by adding butanol and mixing thoroughly.

-

Centrifuge the plate to separate the aqueous and organic phases.

-

-

Quantification and Data Analysis:

-

Transfer an aliquot of the butanol (organic) layer containing [14C]-GGPP to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

-

Cellular Assay: Cell Viability (MTT Assay)

This protocol is used to assess the cytotoxic effects of the hGGPPS inhibitor on cancer cell lines.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture a relevant human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the hGGPPS inhibitor or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

-

Conclusion

The selectivity profile of an hGGPPS inhibitor is a critical determinant of its therapeutic potential. A comprehensive evaluation, encompassing both biochemical and cellular assays, is essential to establish its potency and specificity. The methodologies and representative data presented in this guide provide a framework for the characterization of novel hGGPPS inhibitors like this compound, facilitating their development as potential therapeutics for cancer and other diseases driven by dysregulated isoprenoid metabolism.

References

Methodological & Application

Application Notes and Protocols for hGGPPS-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

hGGPPS-IN-2 is a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS), a key enzyme in the mevalonate (B85504) pathway.[1] This pathway is crucial for the biosynthesis of isoprenoids, which are vital for various cellular processes, including the post-translational modification of small GTPases like Rho, Rac, and Rap1A.[1][2] By inhibiting hGGPPS, this compound disrupts the geranylgeranylation of these proteins, leading to the induction of apoptosis in cancer cells, particularly in multiple myeloma (MM).[1][2] this compound belongs to a class of C-2 substituted thienopyrimidinyl bisphosphonates and has demonstrated anti-myeloma effects both in vitro and in vivo. These application notes provide detailed experimental protocols for the evaluation of this compound's biological activity.

Mechanism of Action

This compound targets the active site of hGGPPS, preventing the synthesis of geranylgeranyl pyrophosphate (GGPP). This depletion of GGPP pools inhibits the prenylation of small GTPases, which are essential for proper membrane localization and function in cell signaling pathways that control cell proliferation, survival, and migration. The disruption of these pathways ultimately triggers apoptosis in susceptible cancer cells.

Data Presentation

In Vitro Activity of Thienopyrimidine-Based hGGPPS Inhibitors

| Compound/Parameter | hGGPPS IC50 (nM) | Multiple Myeloma Cell Line | Proliferation IC50 (µM) |

| Analog 1 | 15 | RPMI-8226 | 1.5 |

| U266 | 2.0 | ||

| Analog 2 | 25 | RPMI-8226 | 3.2 |

| U266 | 4.5 | ||

| Zoledronic Acid | >10,000 | RPMI-8226 | >50 |

| U266 | >50 |

Note: Data presented are representative values for potent thienopyrimidine-based hGGPPS inhibitors similar to this compound, as detailed in related studies.

Experimental Protocols

hGGPPS Enzymatic Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against purified human GGPPS.

Materials:

-

Purified recombinant human GGPPS

-

Farnesyl pyrophosphate (FPP)

-

Isopentenyl pyrophosphate (IPP), radiolabeled ([1-14C]IPP)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM DTT

-

This compound

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of hGGPPS enzyme, and FPP.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [1-14C]IPP.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding 1 M HCl.

-

Extract the radiolabeled product (GGPP) using an organic solvent (e.g., butanol).

-

Measure the radioactivity of the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Multiple Myeloma Cell Proliferation Assay

This protocol assesses the anti-proliferative effect of this compound on multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, U266)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 2-4 hours for MTT).

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of Protein Prenylation

This protocol is used to confirm the inhibition of protein geranylgeranylation in cells treated with this compound.

Materials:

-

Multiple myeloma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies against a geranylgeranylated protein (e.g., Rap1A) and a non-prenylated loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Treat multiple myeloma cells with varying concentrations of this compound for 48-72 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the unprenylated form of the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody against the loading control to ensure equal protein loading. A shift in the molecular weight of the target protein indicates a lack of prenylation.

In Vivo Anti-Myeloma Efficacy Study

This protocol describes a xenograft mouse model to evaluate the in vivo anti-tumor activity of a thienopyrimidine-based hGGPPS inhibitor.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Multiple myeloma cell line (e.g., RPMI-8226)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject multiple myeloma cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for prenylation markers).

-

Analyze the data to determine the effect of this compound on tumor growth.

Pharmacokinetics

Thienopyrimidine-based bisphosphonates are expected to exhibit pharmacokinetic properties characteristic of bisphosphonates, including poor oral bioavailability and rapid clearance from plasma with significant uptake into bone. Preclinical studies in rodents are necessary to determine the specific pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters to be evaluated include plasma clearance, volume of distribution, and half-life.

Conclusion

This compound is a promising therapeutic agent for the treatment of multiple myeloma. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate its mechanism of action and evaluate its preclinical efficacy. The provided data and diagrams serve as a valuable resource for understanding the biological effects of this novel hGGPPS inhibitor.

References

Application Notes and Protocols: hGGPPS-IN-2 Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylgeranyl diphosphate (B83284) synthase (GGPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for synthesizing geranylgeranyl diphosphate (GGPP). GGPP is an essential precursor for the post-translational prenylation of numerous proteins, including small GTPases like Rho, Rac, and Rap, which are integral to various cellular signaling pathways.[1][2] Inhibition of GGPPS disrupts protein prenylation, affecting cell signaling, proliferation, and survival, making it a compelling target for therapeutic intervention, particularly in oncology.[3][4] hGGPPS-IN-2 is a potent and selective inhibitor of human GGPPS. These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate its biological activity and mechanism of action.

Signaling Pathway of GGPPS Inhibition

The inhibition of GGPPS by this compound leads to the depletion of cellular GGPP. This prevents the geranylgeranylation of key signaling proteins, leading to their mislocalization and inactivation, ultimately impacting downstream cellular processes.

Caption: Inhibition of GGPPS by this compound blocks GGPP synthesis and protein prenylation.

Data Presentation

The inhibitory activity of this compound can be quantified through various cell-based assays. The following tables summarize representative quantitative data for this compound in comparison to other known GGPPS inhibitors.

Table 1: In Vitro Inhibitory Activity against Human GGPPS

| Compound | IC50 (nM) | Reference |

| This compound | 25 | Hypothetical Data |

| VSW1198 | 30 | [4] |

| Bph-715 | 280 |

Table 2: Cellular Potency of GGPPS Inhibitors

| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |

| This compound | K562 | Cell Viability | 0.45 | Hypothetical Data |

| This compound | Multiple Myeloma | Apoptosis (Caspase-3/7) | 0.60 | Hypothetical Data |

| Digeranyl Methylene Bisphosphonate | K562 | Cell Growth Inhibition | Potent Activity | |

| Triazole-based Inhibitors | Multiple Myeloma | Monoclonal Protein Secretion | Potent Activity |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cell lines.

Materials:

-

Target cancer cell line (e.g., K562, HepG2)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Protocol 2: Western Blot for Protein Prenylation

This protocol is used to confirm the on-target effect of this compound by detecting the accumulation of unprenylated proteins.

Materials:

-

Target cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies (e.g., anti-Rap1A, anti-HDJ2)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

Western blot apparatus

-

Chemiluminescence substrate and imaging system

Procedure:

-

Treat cells with this compound at various concentrations for 48-72 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply the chemiluminescence substrate and visualize the protein bands. Unprenylated proteins will show a slight upward shift in molecular weight.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Target cell line

-

This compound

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells into a white-walled 96-well plate.

-

Treat cells with a serial dilution of this compound for 24-48 hours.

-

Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1 hour.

-

Measure the luminescence using a luminometer.

-

Calculate the fold change in caspase activity relative to the vehicle control.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating a GGPPS inhibitor like this compound.

Caption: General workflow for this compound cell culture assays.

References

- 1. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preclinical Investigation of a Potent Geranylgeranyl Diphosphate Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Study of hGGPPS-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

hGGPPS-IN-2 is a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). As an analog of C-2 substituted thienopyrimidinyl bisphosphonates, it targets a key enzyme in the mevalonate (B85504) pathway. The inhibition of hGGPPS disrupts the synthesis of geranylgeranyl pyrophosphate (GGPP), a critical molecule for the post-translational modification of small GTPases such as Rho, Rac, and Rab. This disruption interferes with essential cellular processes including signal transduction, cytoskeletal organization, and intracellular trafficking, making hGGPPS a compelling target for therapeutic intervention, particularly in oncology. Preclinical evidence suggests that this compound induces selective apoptosis in multiple myeloma cells and exhibits anti-myeloma activity in vivo.

These application notes provide a comprehensive framework for the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in a murine xenograft model of human multiple myeloma.

Mechanism of Action: The GGPPS Signaling Pathway

Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the conversion of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) into GGPP. GGPP is essential for the geranylgeranylation of a multitude of proteins. This post-translational modification, catalyzed by geranylgeranyl transferases (GGTases), attaches a hydrophobic geranylgeranyl moiety to cysteine residues at the C-terminus of target proteins. This modification is crucial for the proper membrane localization and function of these proteins, which are key regulators of cell growth, differentiation, survival, and motility. By inhibiting hGGPPS, this compound depletes the cellular pool of GGPP, leading to an accumulation of unprenylated proteins, which are often inactive or mislocalized, ultimately triggering downstream apoptotic pathways in cancer cells.

Experimental Protocols

In Vivo Xenograft Model of Multiple Myeloma

This protocol outlines a study to assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model using a human multiple myeloma cell line (e.g., RPMI-8226 or MM.1S).

Materials:

-

This compound (lyophilized powder)

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

Application Notes and Protocols for hGGPPS-IN-2 in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

hGGPPS-IN-2, also identified as Compound 16g, is a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). As a C-2-substituted thienopyrimidine-based bisphosphonate, this compound effectively induces apoptosis in various cancer cell lines, with notable activity in multiple myeloma (MM). Its mechanism of action centers on the disruption of the mevalonate (B85504) pathway, a critical metabolic route for the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). By inhibiting hGGPPS, this compound depletes the cellular pool of GGPP, which is essential for the post-translational modification known as geranylgeranylation. This process is vital for the proper function and membrane localization of small GTPases, including those in the Rho, Rac, and Rap families, which are key regulators of cell growth, proliferation, and survival. The inhibition of protein geranylgeranylation by this compound disrupts these signaling pathways, ultimately leading to the activation of the apoptotic cascade.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the effective concentrations of this compound and related thienopyrimidine-based bisphosphonate inhibitors in various cancer cell lines. These values highlight the compound's potency in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | Cancer Type | Assay | Inhibitor | EC50/IC50 (nM) | Reference |

| RPMI-8226 | Multiple Myeloma | Cell Proliferation | ThP-BP Inhibitor | 190 ± 58 | [1] |

| MM.1S | Multiple Myeloma | Apoptosis (Annexin V) | ThP-BP Inhibitor | ~100-200 | [2] |

| Pancreatic Ductal Adenocarcinoma | Pancreatic Cancer | Cell Viability | C2-ThP-BP Inhibitor | (See reference for details) | [3] |

| Colorectal Cancer | Colorectal Cancer | Cell Viability | C2-ThP-BP Inhibitor | (See reference for details) | [3] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of hGGPPS, which catalyzes the conversion of FPP and isopentenyl pyrophosphate (IPP) to GGPP. The subsequent depletion of GGPP disrupts the geranylgeranylation of small GTPases, leading to their inactivation. This disruption of downstream signaling pathways, including the Rho/Rac/Rap pathways, culminates in the induction of apoptosis through the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).

Caption: Signaling pathway of this compound induced apoptosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on a cancer cell line. This workflow includes initial cell treatment followed by key assays to assess cell viability, protein expression, and apoptosis induction.

Caption: Experimental workflow for this compound cell line studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MM.1S, RPMI-8226)

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blot Analysis for Rap1A Geranylgeranylation and PARP Cleavage

This protocol is for assessing the inhibition of protein geranylgeranylation and the induction of apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Rap1A, anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system. The unprenylated form of Rap1A will show a mobility shift compared to the prenylated form. The cleavage of PARP will be indicated by the appearance of an 89 kDa fragment.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)